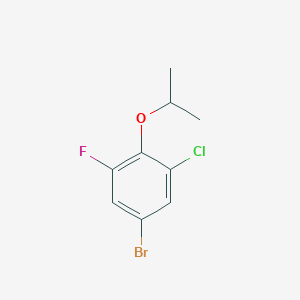

5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene

Description

Properties

IUPAC Name |

5-bromo-1-chloro-3-fluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXIZDDTUKNQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene

This guide provides a comprehensive overview and detailed protocols for a logical and efficient multi-step synthesis of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene. This polysubstituted benzene derivative is a potentially valuable building block in the development of novel pharmaceutical and agrochemical agents, where specific halogenation patterns can significantly influence molecular properties and biological activity.[1] The described pathway is designed for scientific integrity, beginning with a common starting material and proceeding through a series of well-established and reliable chemical transformations.

The chosen synthetic strategy emphasizes regiochemical control at each step, leveraging the directing effects of substituents on the aromatic ring to achieve the desired substitution pattern. This document details the causality behind experimental choices, provides step-by-step protocols for laboratory execution, and is supported by authoritative sources for key transformations.

I. Proposed Synthetic Pathway Overview

The synthesis of this compound is accomplished via a five-step sequence starting from the commercially available 1-chloro-3-fluorobenzene. The core strategy involves the sequential introduction of the required functional groups, culminating in a highly regioselective bromination directed by the powerful activating effect of the isopropoxy group.

The complete workflow is illustrated below:

Figure 1: Overall Synthetic Workflow. A five-step reaction sequence to synthesize the target compound from 1-chloro-3-fluorobenzene.

II. Rationale and Mechanistic Considerations

The success of this synthesis hinges on controlling the position of incoming substituents. The chosen pathway navigates the activating and directing effects of the functional groups present at each stage.

-

Nitration of 1-Chloro-3-fluorobenzene: The synthesis commences with the nitration of 1-chloro-3-fluorobenzene.[2][3] Both the chloro and fluoro substituents are deactivating but ortho-, para-directing. The position C2, being ortho to both halogens, is the most activated site for electrophilic aromatic substitution, leading to the desired 1-chloro-3-fluoro-2-nitrobenzene intermediate.

-

Reduction of the Nitro Group: The nitro group is subsequently reduced to a primary amine. A classic and reliable method is the use of tin metal in the presence of concentrated hydrochloric acid (HCl), which effectively converts the nitroarene to 2-chloro-6-fluoroaniline.

-

Conversion of Amine to Phenol: The amino group serves as a versatile handle for further functionalization. Through a diazotization reaction, the aniline is converted into a diazonium salt.[4][5] This reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a stable aryl diazonium salt.[4][6][7][8] Subsequent hydrolysis of the diazonium salt by heating in an aqueous acidic solution efficiently replaces the diazonium group with a hydroxyl group, yielding 2-chloro-6-fluorophenol. This transformation is a variant of the Sandmeyer reaction.[9][10][11][12]

-

O-Alkylation (Isopropylation): The formation of the isopropoxy ether is achieved via the Williamson ether synthesis.[13] The phenolic proton is first removed by a mild base, such as potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This ion then undergoes an Sₙ2 reaction with an alkylating agent like 2-bromopropane or isopropanol to form 1-chloro-3-fluoro-2-isopropoxybenzene.[14][15][16]

-

Regioselective Bromination: The final step is the electrophilic bromination of the aromatic ring. The regiochemical outcome is decisively controlled by the hierarchy of directing group effects. The isopropoxy group is a powerful activating, ortho-, para-directing group. The chloro and fluoro groups are deactivating, ortho-, para-directing groups. The strong activating nature of the isopropoxy group at C2 overwhelmingly directs the incoming electrophile (Br⁺) to the vacant para position (C5). This high degree of selectivity simplifies purification and ensures a high yield of the final product, this compound.[17][18]

III. Detailed Experimental Protocols

Caution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1-Chloro-3-fluoro-2-nitrobenzene

-

Apparatus Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (60 mL). Cool the flask in an ice-salt bath to 0 °C.

-

Reagent Addition: Slowly add 1-chloro-3-fluorobenzene (13.0 g, 0.1 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare the nitrating mixture by carefully adding concentrated sulfuric acid (40 mL) to concentrated nitric acid (10 mL) in a separate flask, pre-chilled in an ice bath. Transfer this mixture to the dropping funnel.

-

Reaction: Add the nitrating mixture dropwise to the reaction flask over 60 minutes, maintaining the internal temperature between 0 and 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid under vacuum to yield 1-chloro-3-fluoro-2-nitrobenzene.

Step 2: Synthesis of 2-Chloro-6-fluoroaniline

-

Apparatus Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place granulated tin (35.6 g, 0.3 mol).

-

Reagent Addition: Add 1-chloro-3-fluoro-2-nitrobenzene (17.5 g, 0.1 mol) and ethanol (150 mL) to the flask.

-

Reduction: Heat the mixture to a gentle reflux. Slowly add concentrated hydrochloric acid (75 mL) through the top of the condenser in small portions. The reaction is exothermic.

-

Reaction Completion: After the addition of HCl is complete, continue refluxing for 2 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and slowly add 40% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 10) to precipitate tin hydroxides.

-

Extraction & Purification: Steam distill the mixture to obtain the aniline. Alternatively, extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-chloro-6-fluoroaniline.

Step 3: Synthesis of 2-Chloro-6-fluorophenol

-

Diazotization: Dissolve 2-chloro-6-fluoroaniline (14.5 g, 0.1 mol) in a mixture of concentrated sulfuric acid (20 mL) and water (100 mL) in a 500 mL beaker. Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after addition is complete. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.[4]

-

Hydrolysis: Gently heat the diazonium salt solution to 50-60 °C. The diazonium salt will decompose with the evolution of nitrogen gas to form the phenol.

-

Work-up: After the gas evolution ceases, cool the mixture and extract the product with diethyl ether (3 x 75 mL).

-

Purification: Wash the combined ethereal extracts with 5% sodium bicarbonate solution, then with water. Dry over anhydrous magnesium sulfate. Evaporate the solvent to give crude 2-chloro-6-fluorophenol, which can be further purified by distillation under reduced pressure.

Step 4: Synthesis of 1-Chloro-3-fluoro-2-isopropoxybenzene

-

Apparatus Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-6-fluorophenol (14.6 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (100 mL).

-

Alkylation: Add 2-bromopropane (14.8 g, 0.12 mol) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling, filter off the potassium salts and wash them with acetone.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in diethyl ether (100 mL), wash with 5% aqueous NaOH (2 x 30 mL) and then with water (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate and concentrate under vacuum to obtain 1-chloro-3-fluoro-2-isopropoxybenzene.

Step 5: Synthesis of this compound

-

Apparatus Setup: In a 250 mL flask protected from light, dissolve 1-chloro-3-fluoro-2-isopropoxybenzene (18.8 g, 0.1 mol) in glacial acetic acid (75 mL).

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (25 mL) dropwise with stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by GC or TLC).

-

Work-up: Pour the reaction mixture into 500 mL of cold water. Add a small amount of sodium bisulfite solution to quench any unreacted bromine.

-

Extraction & Purification: Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

IV. Data Summary

| Step | Starting Material | Product | Key Reagents | Expected Outcome |

| 1 | 1-Chloro-3-fluorobenzene | 1-Chloro-3-fluoro-2-nitrobenzene | HNO₃, H₂SO₄ | Yellow solid, high yield |

| 2 | 1-Chloro-3-fluoro-2-nitrobenzene | 2-Chloro-6-fluoroaniline | Sn, HCl | Pale yellow oil or low-melting solid |

| 3 | 2-Chloro-6-fluoroaniline | 2-Chloro-6-fluorophenol | NaNO₂, H₂SO₄; H₂O | Oily liquid, requires purification |

| 4 | 2-Chloro-6-fluorophenol | 1-Chloro-3-fluoro-2-isopropoxybenzene | 2-Bromopropane, K₂CO₃ | Colorless to pale yellow liquid |

| 5 | 1-Chloro-3-fluoro-2-isopropoxybenzene | This compound | Br₂, CH₃COOH | White to off-white solid |

V. References

-

A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). ResearchGate. [Link]

-

A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). American Chemical Society. [Link]

-

The diazotization process. (a) The reaction of aniline (or other aryl...). (n.d.). ResearchGate. [Link]

-

Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl. (n.d.). Frontier-Lab. [Link]

-

US4391998A - Production of para-isopropylphenol. (n.d.). Google Patents.

-

Sandmeyer reaction. (n.d.). Wikipedia. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC. [Link]

-

Diazo Replacement Reactions Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]

-

Alkylation of phenol with isopropanol over SAPO-11 zeolites. (2025). ResearchGate. [Link]

-

Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). ACS Publications. [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.). Chemical Education Xchange. [Link]

-

Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. (n.d.). Semantic Scholar. [Link]

-

Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]

-

CN1197785A - Preparation of o-isopropyl phenol. (n.d.). Google Patents.

-

2-BROMO-4-CHLORO-6-FLUOROANILINE, 98%. (n.d.). Research Scientific. [Link]

-

5-bromo-1-chloro-3-fluoro-2-methoxybenzene. (n.d.). MySkinRecipes. [Link]

-

2-Bromo-4-chloro-6-fluoroaniline. (n.d.). PubChem. [Link]

-

Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. (2017). ResearchGate. [Link]

-

the halogenation of benzene - electrophilic substitution. (n.d.). Chemguide. [Link]

Sources

- 1. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene [myskinrecipes.com]

- 2. 1-Chloro-3-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. Diazo Replacement Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. US4391998A - Production of para-isopropylphenol - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene

Prepared by: Gemini, Senior Application Scientist

Introduction: Characterizing a Novel Phenyl Ether Derivative

5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is a polysubstituted aromatic compound belonging to the phenyl ether class. Its heavily halogenated core, combined with the flexible isopropoxy group, makes it a molecule of interest for medicinal chemists and materials scientists. Such structures often serve as scaffolds or intermediates in the synthesis of complex target molecules in drug discovery and agrochemicals.[1][2] The specific arrangement of bromo, chloro, and fluoro substituents, along with the ether linkage, imparts a unique electronic and steric profile that can significantly influence molecular interactions, metabolic stability, and overall bioactivity.

A thorough understanding of the physicochemical properties of a compound like this compound is a non-negotiable prerequisite for its rational application in research and development. Properties such as lipophilicity, solubility, and chemical stability are foundational pillars that dictate a molecule's journey through biological systems (ADME - Absorption, Distribution, Metabolism, and Excretion) and its viability as a drug candidate.[3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. As this appears to be a compound with limited publicly available experimental data, we will focus on high-quality in silico predictions and, most critically, detail the authoritative, field-proven experimental methodologies that must be employed for their empirical validation. This approach ensures that researchers are equipped not just with data, but with the practical, self-validating protocols required for its confirmation, aligning with the rigorous standards of modern drug development.

Molecular Profile and Predicted Physicochemical Properties

The first step in characterizing any new chemical entity is to establish its fundamental molecular properties and generate a robust, computationally-derived physicochemical profile. These predictions, while not a substitute for experimental data, are invaluable for planning experiments and prioritizing synthetic efforts.

Molecular Structure and Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 1820704-11-7[4]

-

Molecular Formula: C₉H₉BrClFO[4]

-

Canonical SMILES: CC(C)OC1=C(C=C(C=C1Cl)Br)F

The structure was used to generate the following physicochemical predictions using established computational models.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 267.52 g/mol [4] | Influences diffusion rates and often correlates with absorption. |

| logP (Octanol/Water Partition Coefficient) | 4.2 ± 0.4 | A key measure of lipophilicity; critical for membrane permeability and absorption.[5] |

| Aqueous Solubility (logS) | -4.5 (0.02 mg/mL) | Poor solubility can be a major hurdle for oral bioavailability.[3] |

| Boiling Point | 269.8 ± 35.0 °C[6] | Relevant for purification and assessing volatility. |

| Density | 1.493 ± 0.06 g/cm³[6] | Basic physical property for formulation and handling. |

| Polar Surface Area (PSA) | 9.23 Ų | Influences hydrogen bonding potential and cell permeation. |

| pKa (most acidic) | No acidic pKa predicted | The molecule lacks readily ionizable protons. |

| pKa (most basic) | -6.2 ± 0.2 (Ether Oxygen) | The ether oxygen is a very weak Lewis base. |

Note: Predicted values were generated using a combination of vendor data and cheminformatics platforms. These require experimental validation.

Core Physicochemical Methodologies: A Practical Guide

The true characterization of this compound requires empirical data. The following sections detail the authoritative protocols for determining its most critical physicochemical properties.

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

Expertise & Causality: Lipophilicity, quantified as logP, is arguably the most important physicochemical parameter in drug discovery. It governs how a compound partitions between the aqueous environment of the bloodstream and the lipid bilayers of cell membranes. A logP in the range of 1-5 is often targeted for orally absorbed drugs. The predicted logP of ~4.2 for this compound suggests high lipophilicity, which could lead to excellent membrane permeability but also potential issues with aqueous solubility, metabolic instability, and off-target binding. Therefore, precise experimental determination is crucial.

The "gold standard" for logP determination is the Shake Flask Method , as outlined in the OECD Guideline for the Testing of Chemicals, Test No. 107.[7][8][9] This method directly measures the partitioning of the compound between two immiscible phases, n-octanol and water, providing a definitive result.

Trustworthiness (Self-Validating Protocol): The protocol's trustworthiness is ensured by several key steps: mutual saturation of the solvents to prevent volume changes, determination of the compound's concentration in both phases, and a mass balance calculation to ensure the total amount of compound recovered is close to the amount initially added.[5]

Experimental Workflow: OECD 107 (Shake Flask Method)

Caption: Workflow for logP determination via the OECD 107 Shake Flask method.

Step-by-Step Protocol:

-

Solvent Preparation: Prepare mutually saturated n-octanol and water phases by shaking them together for 24 hours and allowing them to separate.

-

Test Solution: Prepare a stock solution of the test compound in n-octanol. The final concentration should not exceed 0.01 mol/L in either phase.[8]

-

Partitioning: In a suitable vessel, combine the saturated n-octanol (containing the test compound) and saturated water at a defined volume ratio (e.g., 1:1, 2:1, 1:2). Prepare duplicates for each ratio.[9]

-

Equilibration: Agitate the vessels at a constant temperature (e.g., 25°C) until equilibrium is achieved (typically 1-24 hours).

-

Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the test compound using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final result is expressed as logP. The values from the different volume ratios should agree within ± 0.3 log units.[9]

Aqueous Solubility

Expertise & Causality: Solubility is a critical factor for drug absorption. A compound must be in solution to be absorbed across the gut wall. The predicted poor solubility for this compound (logS = -4.5) is a significant red flag for oral drug development.[3] For early-stage discovery, a kinetic solubility assay is the most common method. It measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many high-throughput biological screens.[10][11] This is distinct from, but often correlates with, thermodynamic solubility, which is a true equilibrium measurement.

Trustworthiness (Self-Validating Protocol): The protocol relies on creating a calibration curve from known concentrations of the compound. The measured concentration of the saturated solution (the filtrate) is then interpolated from this curve. Including low and high solubility control compounds in each run validates the assay's performance.[11]

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for a typical high-throughput kinetic solubility assay.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 50 mM).[12]

-

Assay Plate Preparation: Dispense aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a microtiter plate.[11]

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration (final DMSO concentration is typically kept low, e.g., 1-2%).[11]

-

Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow precipitation to reach a pseudo-equilibrium.[13]

-

Separation: Separate the undissolved solid from the solution. This is typically done by filtering the plate through a filter plate with a suitable pore size.[10]

-

Quantification: Analyze the concentration of the compound in the filtrate (the saturated solution) using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared from the DMSO stock.[12]

Chemical Stability: Forced Degradation Studies

Expertise & Causality: A drug molecule must be stable enough to survive manufacturing, storage, and administration. Forced degradation (or stress testing) is a critical study that intentionally exposes the compound to harsh conditions to identify potential degradation pathways and products.[14] This information is essential for developing stability-indicating analytical methods, which are required for formal stability studies. The results guide formulation development, packaging selection, and the definition of storage conditions. The ICH Q1A(R2) guideline provides the regulatory framework for these studies.[15][16][17]

Trustworthiness (Self-Validating Protocol): The protocol's integrity comes from using a validated, stability-indicating HPLC method. This method must be able to separate the intact parent compound from all degradation products, impurities, and excipients. Peak purity analysis (e.g., using a photodiode array detector) is used to confirm that the parent peak is not co-eluting with any degradants. The goal is to achieve a target degradation of 5-20% of the parent compound; too little degradation provides no information, while too much can lead to secondary degradation products that are not relevant.[1][18]

Experimental Workflow: Forced Degradation Study

Caption: Standard stress conditions for a forced degradation study as per ICH guidelines.

Step-by-Step Protocol:

-

Method Development: First, develop a stability-indicating HPLC method capable of resolving the parent compound from potential degradants.

-

Stress Conditions: Expose solutions of the compound (and the solid material for thermal and photostability) to a range of stress conditions as recommended by ICH Q1A.[18]

-

Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60-80°C).[1]

-

Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) under similar temperature conditions.[1]

-

Oxidation: Treat with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Stress: Expose the solid compound and a solution to high heat (e.g., 80°C).[1]

-

Photostability: Expose the solid and solution to controlled UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[14]

-

-

Time Points: Sample at various time points (e.g., 0, 2, 8, 24 hours) to target 5-20% degradation.

-

Analysis: Analyze the stressed samples against an unstressed control using the stability-indicating HPLC method.

-

Data Interpretation: Quantify the parent peak and any degradation products. Calculate mass balance to ensure all major components are accounted for. Use LC-MS to obtain mass information on the new peaks to help elucidate their structures.[19]

Expected Spectroscopic Profile

While experimental spectra are not available, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for structural confirmation and purity assessment.

-

¹H NMR: The spectrum would be characterized by two aromatic protons, appearing as complex multiplets due to coupling with each other and with the fluorine atom. A septet and a doublet would be expected for the isopropoxy group's CH and CH₃ protons, respectively.

-

¹³C NMR: The spectrum would show nine distinct carbon signals: six for the aromatic ring and three for the isopropoxy group. The carbons bonded to halogens or the oxygen atom would be significantly shifted downfield. Decoupling from both ¹H and ¹⁹F would be necessary to obtain simple singlets for each carbon.[20]

-

¹⁹F NMR: A single resonance would be observed for the fluorine atom, likely showing coupling to the adjacent aromatic protons.

-

Mass Spectrometry (MS): The mass spectrum would display a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). This pattern is a definitive signature for confirming the elemental composition.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate care, assuming it may be toxic and irritant until proven otherwise.

-

General Precautions: Handle only in a well-ventilated area, preferably within a chemical fume hood.[21] Avoid inhalation of vapors and contact with skin and eyes.[22]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Fire Safety: While not highly flammable, organic compounds can burn. Keep away from open flames and sources of ignition.[23]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

This compound presents the profile of a highly lipophilic and poorly soluble compound, based on robust computational predictions. While these characteristics suggest potential challenges for its use in biological systems, particularly regarding bioavailability, they also highlight its potential as a scaffold for probes or intermediates where such properties are desirable. This technical guide has outlined the critical importance of experimentally verifying these predicted properties. By adhering to authoritative, internationally recognized protocols such as the OECD 107 for logP determination and ICH Q1A guidelines for stability testing, researchers can generate the reliable, high-quality data necessary to make informed decisions in the drug discovery and development process. The provided workflows serve as a blueprint for the rigorous and self-validating characterization required to unlock the full potential of this and other novel chemical entities.

References

-

ICH. (2025). ICH Q1A (R2): Defines long-term, intermediate, and accelerated stability studies for new drugs. AMSbiopharma. Available from: [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. Regulatory Affairs Professionals Society. Available from: [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available from: [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Available from: [Link]

-

OCHEM. (n.d.). Online Chemical Modeling Environment. Available from: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

ChemBK. (n.d.). This compound. Available from: [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-

Chemaxon. (n.d.). Chemicalize - Instant Cheminformatics Solutions. Available from: [Link]

-

PSEforSPEED. (n.d.). Chemical Properties on Demand. Available from: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available from: [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Available from: [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Available from: [Link]

-

Propersea. (n.d.). Property Prediction. Available from: [Link]

-

ILO. (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Available from: [Link]

-

Patel, Y. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available from: [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available from: [Link]

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256. Available from: [Link]

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Available from: [Link]

-

Spycher, S., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Agricultural and Food Chemistry, 68(9), 2617-2626. Available from: [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Available from: [Link]

-

MySkinRecipes. (n.d.). 5-bromo-1-chloro-3-fluoro-2-methoxybenzene. Available from: [Link]

-

Chemistry LibreTexts. (2020). Safety. Available from: [Link]

-

Vitol. (2021). SAFETY DATA SHEET - Aromatic Concentrate. Available from: [Link]

-

Sasol. (2020). Light Aromatic Concentrate Safety Data Sheet. Available from: [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Available from: [Link]

Sources

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene [myskinrecipes.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. This compound CAS#: 1820704-11-7 [m.chemicalbook.com]

- 7. oecd.org [oecd.org]

- 8. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 9. oecd.org [oecd.org]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. enamine.net [enamine.net]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. resolvemass.ca [resolvemass.ca]

- 19. onyxipca.com [onyxipca.com]

- 20. magritek.com [magritek.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 23. vitol.com [vitol.com]

An In-depth Technical Guide to 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is a highly functionalized aromatic compound with significant potential as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine, a chlorine, and a fluorine atom, alongside an isopropoxy group, offers multiple reactive sites for tailored molecular elaboration. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic pathway, its physicochemical properties, analytical characterization, potential applications in drug discovery, and essential safety and handling information. The strategic placement of its functional groups makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1]

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1820704-11-7 | [2] |

| Molecular Formula | C₉H₉BrClFO | [2] |

| Molar Mass | 267.52 g/mol | [2] |

| Appearance | Predicted: Colorless to light yellow liquid or low melting solid | N/A |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | N/A |

| Boiling Point | Predicted: Elevated due to halogenation and molecular weight | N/A |

| Melting Point | Predicted: Dependent on crystalline form | N/A |

dot

Caption: Proposed Synthetic Workflow.

Step-by-Step Methodology

Step 1: Diazotization of 2-Bromo-4-chloro-6-fluoroaniline

The synthesis initiates with the diazotization of 2-bromo-4-chloro-6-fluoroaniline. This classic reaction transforms the primary amine into a diazonium salt, a versatile intermediate for subsequent nucleophilic substitution reactions.

-

Protocol: To a cooled (0-5 °C) solution of 2-bromo-4-chloro-6-fluoroaniline in a suitable acidic medium (e.g., aqueous sulfuric acid), a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer-type Iodination

The resulting diazonium salt is then subjected to a Sandmeyer-type reaction to introduce an iodine atom at the 2-position. Iodine is introduced at this stage as it can be later displaced by the isopropoxy group.

-

Protocol: The cold diazonium salt solution is added portion-wise to a solution of potassium iodide. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The crude product, 4-bromo-2-chloro-1-fluoro-5-iodobenzene, is then extracted with an organic solvent.

Step 3: Nucleophilic Aromatic Substitution for Isopropylation

The introduction of the isopropoxy group is achieved via a nucleophilic aromatic substitution reaction, displacing the iodine atom.

-

Protocol: The iodinated intermediate is dissolved in a suitable solvent like isopropyl alcohol, and a strong base such as sodium hydride is added portion-wise at room temperature. The reaction mixture is then heated to facilitate the substitution. The progress of the reaction can be monitored by TLC or GC-MS.

Step 4: Workup and Purification

Upon completion of the reaction, a standard aqueous workup is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified using an appropriate technique, such as column chromatography or distillation under reduced pressure, to yield the final product, this compound.

Analytical Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a septet for the methine proton of the isopropoxy group and a doublet for the six methyl protons. The aromatic region would display signals corresponding to the two protons on the benzene ring, with coupling patterns influenced by the adjacent fluorine, bromine, and chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the nine carbon atoms. The carbons attached to the halogens and the oxygen atom will show characteristic chemical shifts. The isopropoxy group will have two signals corresponding to the methine and methyl carbons.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom. Fragmentation patterns would likely involve the loss of the isopropoxy group and the halogen atoms.

Applications in Drug Discovery

Polysubstituted aromatic compounds are crucial scaffolds in medicinal chemistry due to their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. [3]this compound, with its multiple points for diversification, is a prime candidate for the synthesis of libraries of compounds for high-throughput screening.

Role as a Scaffold for Kinase Inhibitors

The structural motif of substituted alkoxybenzenes is prevalent in a number of kinase inhibitors. [4][5][6]The isopropoxy group can engage in hydrogen bonding or hydrophobic interactions within the ATP-binding pocket of kinases, while the halogenated benzene ring can be further functionalized to enhance potency and selectivity. The bromine and chlorine atoms provide handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. [7]

dot

Caption: Potential role as a scaffold in kinase inhibitor design.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from structurally related halogenated and alkoxy-substituted aromatic compounds. [8][9][10]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Fire Safety: The compound is likely combustible. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (e.g., dry chemical, carbon dioxide, or foam).

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with considerable potential for the synthesis of complex organic molecules. Its polysubstituted nature provides a versatile platform for the generation of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from related structures. As with any chemical, proper safety precautions are paramount during its handling and use.

References

-

5-Bromo-1-chloro-3-fluoro-2-iodo-benzene - PubChem. Available at: [Link]

- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents.

-

process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - WIPO Patentscope. Available at: [Link]

-

This compound - ChemBK. Available at: [Link]

- Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents.

- BR112021009123A2 - process for the preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene and process for the preparation of compound of formula V - Google Patents.

-

Process for the preparation of aromatic fluoro compounds - Justia Patents. Available at: [Link]

-

Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

-

5-Bromo-1-chloro-3-fluoro-2-prop-1-ynylbenzene | C9H5BrClF | CID 177797720 - PubChem. Available at: [Link]

-

5-bromo-1-chloro-3-fluoro-2-methoxybenzene - MySkinRecipes. Available at: [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. Available at: [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. Available at: [Link]

-

Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed. Available at: [Link]

-

Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - MDPI. Available at: [Link]

-

Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PubMed Central. Available at: [Link]

Sources

- 1. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

structure elucidation of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene

An In-depth Technical Guide for the Structure Elucidation of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene

Preamble: The Imperative of Unambiguous Structural Verification

Molecular Dossier & The Analytical Challenge

Before embarking on experimental analysis, we consolidate the known information for the target compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrClFO | [2] |

| CAS Number | 1820704-11-7 | [2] |

| Average Molecular Weight | 267.52 g/mol | [3] |

| Monoisotopic Mass | 265.95093 u | [3] |

| Proposed Structure | N/A |

The analytical challenge lies in confirming the 1,2,3,5-substitution pattern on the benzene ring and verifying the connectivity of the isopropoxy group, distinguishing it from all other possible isomers.

An Integrated Spectroscopic Strategy

A robust elucidation relies on an integrated approach where each technique provides a unique piece of the structural puzzle.[4] The overall workflow is a logical progression from establishing the elemental composition to mapping the precise atomic connectivity.

Caption: Overall workflow for structure elucidation.

Part 1: Mass Spectrometry - Confirming Composition and Halogen Presence

Expertise & Experience: The first and most critical step is to verify the molecular formula. High-resolution mass spectrometry (HRMS) is superior to elemental analysis for this purpose as it provides the exact mass, allowing for the calculation of a unique elemental formula. Furthermore, the presence of both bromine and chlorine provides a highly characteristic isotopic signature that serves as an immediate, built-in validation of the compound's identity.[5]

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol (HPLC grade). Further dilute to a final concentration of 1-5 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive (to observe [M+H]⁺)

-

Mass Range: 50-500 m/z

-

Capillary Voltage: 3500 V

-

Source Temperature: 120 °C

-

Data Acquisition: Centroid mode, with an internal calibrant (e.g., Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene) for mass accuracy correction.

-

Trustworthiness (Self-Validation): The trustworthiness of the MS data hinges on the distinct isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[6][7] The combination of these two halogens creates a unique "M, M+2, M+4" pattern in the molecular ion cluster that is mathematically predictable and serves as a fingerprint.

Expected Results & Data Presentation

The protonated molecule [M+H]⁺ is expected. The monoisotopic mass of C₉H₉BrClFO is 265.95093 u. The observed exact mass should be within 5 ppm of the theoretical mass for [C₉H₁₀BrClFO]⁺ (266.95876 u).

Table 1: Predicted Isotopic Distribution for the [M+H]⁺ Ion Cluster

| Ion | m/z (Theoretical) | Isotope Combination | Relative Abundance (%) |

| [M+H]⁺ | 266.9588 | ⁷⁹Br, ³⁵Cl | 100.0 |

| [M+2+H]⁺ | 268.9558 | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl | 129.7 |

| [M+4+H]⁺ | 270.9529 | ⁸¹Br, ³⁷Cl | 32.1 |

The observation of this specific cluster, with both the correct m/z values and relative abundances, provides high confidence in the elemental formula.

Part 2: Infrared Spectroscopy - Functional Group Identification

Expertise & Experience: While NMR and MS provide the core structural data, Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.[8][9] For this molecule, we are looking for evidence of the aromatic ring, the C-O-C ether linkage, and aliphatic C-H bonds of the isopropyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, solvent-free sample of the compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Lower the ATR press and apply consistent pressure to the sample. Collect the spectrum over a range of 4000-500 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Trustworthiness (Self-Validation): The validation of FTIR data comes from the consistency of observed peaks with established correlation charts for functional groups. The absence of strong, broad peaks around 3200-3600 cm⁻¹ (O-H) or sharp peaks around 1700 cm⁻¹ (C=O) is equally important, as it rules out isomeric impurities or degradation products like phenols or ketones.

Expected Absorptions

-

~3100-3000 cm⁻¹: Aromatic C-H stretching. These are typically weaker than aliphatic C-H stretches.[10][11]

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching from the isopropyl group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.[12]

-

~1250-1050 cm⁻¹: A strong, characteristic C-O-C (aryl-alkyl ether) asymmetric stretching vibration.[13]

-

Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations, though these can be difficult to assign definitively in the fingerprint region.

Part 3: Nuclear Magnetic Resonance - The Definitive Connectivity Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[14][15] A multi-pronged NMR strategy, including ¹H, ¹³C, ¹⁹F, and 2D correlation experiments, is essential to solve this structure definitively. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a suitable starting point, but deuterated dimethyl sulfoxide (DMSO-d₆) may be used if solubility is an issue.

Experimental Protocol: General NMR Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition: Perform standard ¹H, ¹³C{¹H}, and ¹⁹F acquisitions, followed by 2D experiments (COSY, HSQC, HMBC). Ensure sufficient scans for a good signal-to-noise ratio, particularly for ¹³C and HMBC spectra.

¹H NMR: Proton Environment and Neighbors

Expected Results: The ¹H NMR spectrum will account for all 9 protons in the molecule.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Key Couplings (J, Hz) | Rationale |

| H-4 | ~7.0-7.3 | Doublet of Doublets (dd) | 1H | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | Ortho to Fluorine, Meta to H-6. |

| H-6 | ~6.8-7.1 | Doublet of Doublets (dd) | 1H | ⁵J(H-F) ≈ 2-4 Hz, ⁴J(H-H) ≈ 2-3 Hz | Ortho to Chlorine, Meta to H-4. |

| -CH(CH₃)₂ | ~4.2-4.6 | Septet | 1H | ³J(H-H) ≈ 6-7 Hz | Deshielded by adjacent ether oxygen.[16] |

| -CH(CH ₃)₂ | ~1.3-1.5 | Doublet | 6H | ³J(H-H) ≈ 6-7 Hz | Standard alkyl region. |

¹³C NMR: The Carbon Skeleton

Expected Results: Due to the lack of symmetry, all 9 carbon atoms are unique and should produce 9 distinct signals in the proton-decoupled ¹³C spectrum. A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.[17]

Table 3: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Shift (δ, ppm) | Expected ¹³C-¹⁹F Coupling | Rationale |

| C-3 (C-F) | 155-160 | Large ¹J(C-F) ≈ 240-250 Hz | Directly attached to highly electronegative F. |

| C-2 (C-O) | 145-150 | ²J(C-F) ≈ 10-15 Hz | Attached to ether oxygen, ortho to F. |

| C-1 (C-Cl) | 125-130 | ³J(C-F) ≈ 3-5 Hz | Attached to Cl, meta to F. |

| C-5 (C-Br) | 115-120 | ³J(C-F) ≈ 3-5 Hz | Attached to Br, meta to F. |

| C-4 | 118-124 | ²J(C-F) ≈ 20-25 Hz | Aromatic CH, ortho to F. |

| C-6 | 110-115 | ⁴J(C-F) ≈ 1-3 Hz | Aromatic CH, para to F. |

| C H(CH₃)₂ | 70-75 | - | Ether alkyl carbon, deshielded.[13] |

| -CH(C H₃)₂ | 20-25 | - | Standard alkyl region. |

¹⁹F NMR: The Fluorine Perspective

Expected Results: The ¹⁹F NMR will show a single resonance. Its multiplicity will confirm its neighbors. It should appear as a doublet of doublets due to coupling to the ortho proton (H-4) and the meta proton (H-6). The observation of this specific splitting pattern is a strong confirmation of the substitution pattern.

2D NMR: Assembling the Puzzle

Expertise & Experience: While 1D spectra provide the pieces, 2D correlation spectra (COSY, HSQC, HMBC) provide the instructions for assembling them.[18] This is the most authoritative part of the elucidation process.

-

COSY (Correlation Spectroscopy): Will show a correlation between the isopropyl methine proton [-CH(CH₃)₂] and the methyl protons [-CH(CH ₃)₂]. It will also show a weak correlation between the two aromatic protons (H-4 and H-6).

-

HSQC (Heteronuclear Single Quantum Coherence): Will directly link each proton to the carbon it is attached to. This allows for the unambiguous assignment of the H-4, H-6, -CH, and -CH₃ carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the final connectivity across multiple bonds (typically 2 or 3 bonds). The following correlations would be definitive proof of the proposed structure.

Caption: Key HMBC correlations confirming connectivity.

Trustworthiness (Self-Validation): The crucial HMBC correlation is from the isopropyl methine proton (-CH ) to the C-2 carbon of the aromatic ring. This unequivocally proves the isopropoxy group is attached at position 2. Further correlations from H-4 to C-2 and C-3, and from H-6 to C-2, lock in the substitution pattern around the ether linkage.

Part 4: Data Synthesis and Final Confirmation

The structure of this compound is confirmed by the collective, mutually reinforcing evidence:

-

HRMS confirmed the elemental formula C₉H₉BrClFO via exact mass measurement and the characteristic isotopic pattern for one Br and one Cl atom.

-

FTIR confirmed the presence of an aromatic ring, an aryl-alkyl ether linkage, and aliphatic C-H bonds, while confirming the absence of other functional groups like hydroxyl or carbonyl.

-

¹H, ¹³C, and ¹⁹F NMR provided the correct number of signals for all unique nuclei. The chemical shifts, integrations, and coupling constants (including H-F and C-F) are all consistent with the proposed electronic environment of the substituted aromatic ring and the isopropoxy group.

-

2D NMR (COSY, HSQC, HMBC) provided the definitive, unambiguous map of atomic connectivity, linking the isopropoxy group to C-2 and confirming the relative positions of the aromatic protons and halogen substituents.

This multi-technique approach provides a self-validating dataset that leaves no ambiguity in the final structural assignment.

References

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. Retrieved from [Link][14]

-

International Journal of Scientific Research in Engineering and Management. (2024). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. IJSRM. Retrieved from [Link][8]

-

Bio-Rad. (2025). How to Interpret FTIR Results: A Beginner's Guide. Bio-Rad KnowItAll. Retrieved from [Link][9]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Retrieved from [Link][19]

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis. Retrieved from [Link][15]

-

ResearchGate. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. Retrieved from [Link][18]

-

Fiveable. (n.d.). Structure Elucidation Definition. Fiveable. Retrieved from [Link][4]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link][12]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link][10]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link][11]

-

MySkinRecipes. (n.d.). 5-bromo-1-chloro-3-fluoro-2-methoxybenzene. Retrieved from [Link][1]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link][13]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link][6]

-

Siniscalchi, T. (2020, June 14). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. YouTube. Retrieved from [Link][7]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link][5]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link][16]

Sources

- 1. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. guidechem.com [guidechem.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. academicedgepress.co.uk [academicedgepress.co.uk]

- 9. azooptics.com [azooptics.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

Navigating the Synthesis and Supply of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene: A Technical Guide for Advanced Pharmaceutical Research

For Immediate Release

This technical guide provides an in-depth analysis of the commercial availability, synthesis, and strategic applications of the highly functionalized aromatic building block, 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data to inform procurement, synthetic strategy, and application in the pursuit of novel therapeutics.

Executive Summary: A Key Intermediate in Modern Medicinal Chemistry

This compound is a uniquely substituted aromatic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its distinct arrangement of electron-withdrawing and donating groups, coupled with multiple reactive sites, offers a versatile platform for constructing elaborate molecular architectures. This guide will elucidate the commercial landscape for this compound, outline a plausible and detailed synthetic pathway based on established chemical principles, and discuss its potential applications in drug discovery.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent for research and development purposes, ensuring a stable supply for ongoing discovery programs.

| Property | Value | Source |

| CAS Number | 1820704-11-7 | [2] |

| Molecular Formula | C₉H₉BrClFO | [2] |

| Molar Mass | 267.52 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | Typically ≥98.0% | [3] |

Confirmed Suppliers:

-

Shanghai Amole Biotechnology Co., Ltd.[2]

-

Shanghai Yuanye Bio-Technology Co., Ltd.[2]

-

Alchimica[4]

-

Fluorochem[5]

Strategic Synthesis: A Multi-step Approach

While specific, proprietary synthesis routes for this compound may vary between suppliers, a plausible and efficient pathway can be constructed based on established methodologies for polysubstituted benzene rings. The following proposed synthesis is informed by patent literature detailing the preparation of structurally related compounds, such as 5-bromo-1,3-dichloro-2-fluoro-benzene.[6][7]

The overarching strategy involves a multi-step sequence, likely commencing with a commercially available, less substituted aromatic precursor. The order of substituent introduction is critical and is dictated by the directing effects of the existing groups on the aromatic ring.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a scientifically informed projection for the synthesis of this compound, adapted from known procedures for similar molecules.

Step 1: Reduction of 1,3-Dichloro-2-fluoro-4-nitrobenzene to 2,4-Dichloro-3-fluoroaniline

-

Rationale: The initial step involves the reduction of a nitro group to an amine. This is a standard transformation that provides an amino group, a versatile handle for subsequent reactions.

-

Procedure:

-

To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux.

-

Add a solution of 1,3-dichloro-2-fluoro-4-nitrobenzene in ethanol dropwise over a period of 1-2 hours.

-

Maintain reflux for an additional 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2,4-dichloro-3-fluoroaniline.

-

Step 2: Bromination of 2,4-Dichloro-3-fluoroaniline to 6-Bromo-2,4-dichloro-3-fluoroaniline

-

Rationale: The amino group of the aniline derivative is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the para position is blocked, and one ortho position is sterically hindered, leading to selective bromination at the other ortho position.

-

Procedure:

-

Dissolve 2,4-dichloro-3-fluoroaniline in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) or bromine in the same solvent.

-

Stir the reaction at low temperature for 2-4 hours, monitoring for the consumption of the starting material.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain 6-bromo-2,4-dichloro-3-fluoroaniline.

-

Step 3: Diazotization and Reduction to 5-Bromo-1,3-dichloro-2-fluorobenzene

-

Rationale: This step removes the amino group via a Sandmeyer-type reaction. Diazotization followed by reduction with an agent like hypophosphorous acid is a classic method for deamination.

-

Procedure:

-

Suspend 6-bromo-2,4-dichloro-3-fluoroaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, cool a solution of hypophosphorous acid and add the diazonium salt solution slowly.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Extract the product with diethyl ether, wash the organic layer with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify by distillation or chromatography to yield 5-bromo-1,3-dichloro-2-fluorobenzene.

-

Step 4: Nucleophilic Aromatic Substitution (SNAr) to Yield this compound

-

Rationale: The final step involves the introduction of the isopropoxy group. The electron-withdrawing effects of the halogens activate the ring towards nucleophilic aromatic substitution. The chlorine atom ortho to the fluorine is the most likely site of substitution due to the activating effect of the fluorine.

-

Procedure:

-

To a solution of isopropyl alcohol, add a strong base such as sodium hydride or potassium tert-butoxide at 0 °C to form the isopropoxide nucleophile.

-

Add a solution of 5-bromo-1,3-dichloro-2-fluorobenzene in a polar aprotic solvent like DMF or THF.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-8 hours, monitoring by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and removal of the solvent, purify the final product by column chromatography to afford this compound.

-

Applications in Drug Discovery and Development

Halogenated aromatic compounds are pivotal in medicinal chemistry. The presence of bromine, chlorine, and fluorine in this compound offers several advantages:

-

Modulation of Physicochemical Properties: The halogens can fine-tune the lipophilicity, metabolic stability, and binding affinity of a drug candidate.

-

Orthogonal Reactivity: The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Caption: Versatility of the bromo-substituent in cross-coupling reactions.

-

Metabolic Blocking: The strategic placement of a fluorine atom can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug.

This compound is an ideal starting material for the synthesis of inhibitors of kinases, proteases, and other enzyme targets, as well as for the development of novel agrochemicals.[1]

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a commercially accessible and highly valuable building block for the synthesis of novel and complex organic molecules. Its rich functionality and predictable reactivity make it a powerful tool for medicinal chemists and drug discovery scientists. The synthetic route outlined in this guide, based on established chemical principles, provides a framework for the laboratory-scale preparation of this and related compounds. The strategic application of this intermediate will undoubtedly continue to contribute to the advancement of pharmaceutical and agrochemical research.

References

-

Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Google Patents.

-

5-bromo-1-chloro-3-fluoro-2-methoxybenzene - MySkinRecipes.

-

process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - WIPO Patentscope.

-

Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates - ChemRxiv.

-

The Crucial Role of 5-Bromo-2-chloro-3-fluoropyridine in Modern Synthesis.

-

WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents.

-

This compound - ChemBK.

-

PROCESS FOR THE PREPARATION OF 5-BROMO-1,2,3-TRICHLOROBENZENE - European Patent Office - EP 3207008 B1 - EPO.

-

US20220017439A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

Process for the preparation of aromatic fluoro compounds - Justia Patents.

-

1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene - Fluorochem.

-

1-Bromo-5-chloro-2-fluoro-3-propan-2-yloxybenzene - Guidechem.

-

1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem.

-

5-Bromo-1-chloro-3-fluoro-2-prop-1-ynylbenzene | C9H5BrClF | CID 177797720 - PubChem.

-

1-broMo-3-fluoro-5-isopropoxybenzene synthesis - ChemicalBook.

-

This compound (1 x 1 g) | Alchimica.

-

5-Bromo-1-chloro-3-fluoro-2-iodo-benzene - PubChem.

-

16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts.

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed.

-

Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates - ResearchGate.

-

Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage.

Sources

- 1. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound (1 x 1 g) | Alchimica [shop.alchimica.sk]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 7. US20220017439A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling and Application of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene, a halogenated aromatic ether with significant potential as a building block in medicinal chemistry and materials science. The unique substitution pattern of this molecule imparts specific reactivity that can be strategically exploited in the synthesis of complex molecular architectures. This document outlines the essential safety protocols, handling procedures, and potential applications of this compound, grounded in established chemical principles and data from analogous structures.

Compound Identification and Physicochemical Properties

This compound is a polyhalogenated aromatic ether. Its structure is characterized by a benzene ring substituted with a bromine atom, a chlorine atom, a fluorine atom, and an isopropoxy group. This combination of electron-withdrawing halogens and an electron-donating isopropoxy group creates a unique electronic and steric environment, influencing its reactivity and potential applications.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrClFO | [1], [2] |

| Molecular Weight | 267.52 g/mol | [1], [2] |

| CAS Number | 1820704-11-7, 1881332-61-1 | [1], [2] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |

Hazard Identification and General Precautions

Expected Hazards:

GHS Pictograms (Anticipated):

Caption: Anticipated GHS pictogram for irritant/harmful compounds.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Safe Handling and Storage

Engineering Controls

All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and closed-toe shoes.

Storage

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]

Reactivity Profile and Synthetic Utility

The reactivity of this compound is governed by the interplay of its substituents.

-

Isopropoxy Group: This is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

-

Halogens (Br, Cl, F): These are electron-withdrawing groups that deactivate the ring towards electrophilic substitution but are also ortho, para-directing.

This substitution pattern makes the compound a versatile intermediate for various transformations:

-

Cross-Coupling Reactions: The bromine and chlorine atoms can serve as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. The differential reactivity of C-Br and C-Cl bonds may allow for site-selective functionalization.

-

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the halogens can facilitate SNA_r reactions under appropriate conditions.

-

Directed Ortho-Metalation (DoM): The isopropoxy group can potentially direct metalation to the adjacent ortho position, enabling further functionalization.

Caption: Potential reaction pathways for this compound.

Plausible Synthetic Protocol

A plausible synthetic route to this compound could involve the O-alkylation of a corresponding phenol precursor.

Step 1: Synthesis of 5-Bromo-1-chloro-3-fluoro-2-nitrophenol

Starting from a commercially available dihalogenated aniline, a series of reactions including diazotization, nitration, and hydrolysis could yield the phenol intermediate.

Step 2: O-Alkylation to form this compound

Methodology:

-